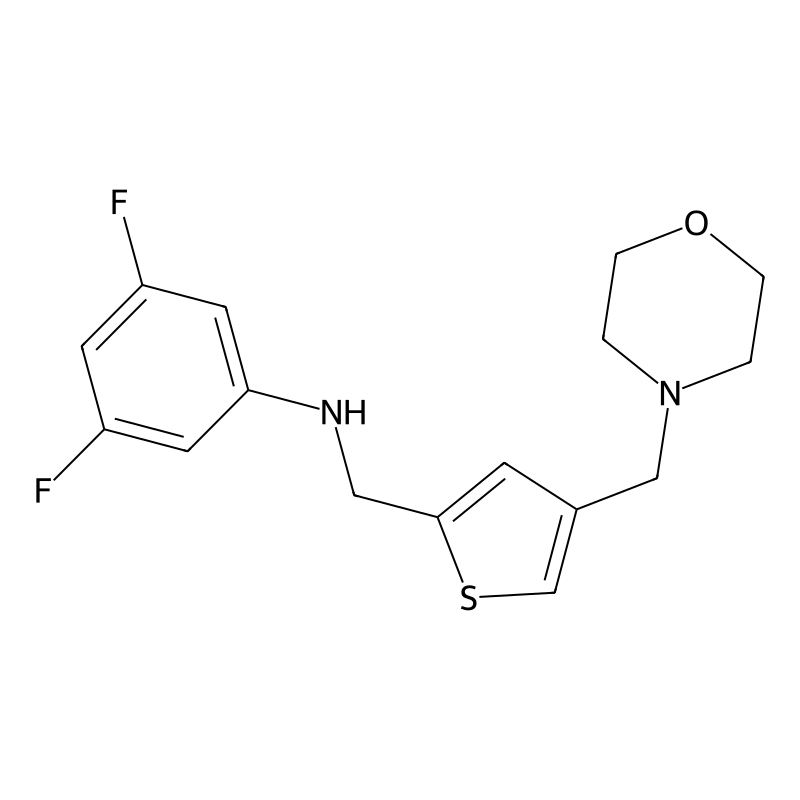

(3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Potential Applications

Based on the structure of the molecule, it contains several functional groups that are commonly found in bioactive molecules. These include the difluorophenyl ring, the thiophene ring, and the morpholine group. Molecules with similar structures have been explored in medicinal chemistry for their potential antibacterial, antifungal, and anticancer properties []. However, there is no specific research available on this exact molecule for these applications.

Availability for Research

The compound can be purchased from commercial suppliers such as Biosynth, indicating its potential use in scientific research. However, the lack of published research suggests it is likely a new compound or one that is still under investigation.

(3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine is a compound characterized by its unique structure, which includes a difluorophenyl group and a thienyl moiety linked through a morpholine-derived spacer. This compound exhibits significant potential in medicinal chemistry due to its intriguing structural features that may influence its biological activity.

The presence of fluorine atoms in the difluorophenyl group can enhance the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties. The morpholine ring contributes to the compound's ability to interact with biological targets, while the thienyl group may provide additional interactions due to its aromatic nature.

The chemical reactivity of (3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine can be explored through various biochemical pathways. The compound can undergo several types of reactions:

- Nucleophilic Substitution Reactions: The amine functional group can participate in nucleophilic substitutions, facilitating the formation of more complex molecules.

- Hydrolysis Reactions: Under certain conditions, the morpholine moiety may hydrolyze, affecting the stability and activity of the compound.

- Oxidation-Reduction Reactions: The presence of electron-withdrawing fluorine atoms may influence the oxidation state of adjacent functional groups, providing pathways for redox reactions.

These reactions are essential for understanding how the compound interacts within biological systems and its potential metabolic pathways.

Research on (3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine suggests it may exhibit notable biological activities. Compounds with similar structures have been investigated for their roles as:

- Anticancer Agents: Many thienyl-containing compounds have shown promise in inhibiting cancer cell proliferation.

- Antidepressant Activity: Morpholine derivatives are often explored for their potential in treating mood disorders due to their ability to modulate neurotransmitter systems.

- Antimicrobial Properties: The unique structure may also confer activity against various bacterial strains.

Further studies are necessary to elucidate the specific mechanisms through which this compound exerts its biological effects.

The synthesis of (3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine can involve several steps:

- Formation of the Thienyl Intermediate: Starting from commercially available thienyl precursors, a reaction with appropriate reagents can yield a thienyl derivative.

- Morpholine Attachment: The morpholine moiety can be introduced via nucleophilic substitution or coupling reactions involving activated halides.

- Final Coupling Reaction: The difluorophenyl group is then coupled with the thienyl-morpholine intermediate using techniques such as Suzuki or Sonogashira coupling.

Each step must be optimized for yield and purity, often requiring purification techniques such as chromatography.

(3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine has potential applications in various fields:

- Pharmaceutical Development: As a lead compound in drug discovery, particularly for neuropharmacology and oncology.

- Chemical Probes: It can serve as a molecular probe in biological studies to investigate specific pathways or targets.

- Material Science: Due to its unique electronic properties, it may find applications in organic electronics or sensors.

Interaction studies involving (3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine typically focus on its binding affinity to biological targets such as enzymes or receptors. Techniques such as:

- Molecular Docking Studies: To predict how well the compound fits into active sites of target proteins.

- In Vitro Binding Assays: To empirically measure binding affinities and kinetics.

These studies help in understanding how structural features influence biological interactions and activity.

Several compounds share structural similarities with (3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Thienylmethanamine | Thienyl group | Antimicrobial | Simpler structure |

| 4-Morpholinobenzamine | Morpholine + benzene | Antidepressant | Lacks fluorine substitution |

| 3-Fluorophenol | Fluorinated aromatic | Anticancer | No morpholine or thienyl groups |

| 5-Difluoroaniline | Difluoro-substituted aniline | Various activities | No morpholine or thiophene |

(3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine stands out due to its combination of a difluorinated aromatic system with a morpholine and thienyl linkage, potentially offering enhanced biological activity compared to simpler analogs. Its multifaceted structure allows for diverse interactions that may be beneficial in medicinal chemistry applications.